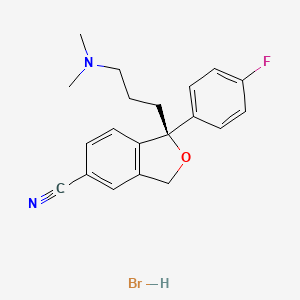

Escitalopram hydrobromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H22BrFN2O |

|---|---|

Molecular Weight |

405.3 g/mol |

IUPAC Name |

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |

InChI |

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/t20-;/m0./s1 |

InChI Key |

WIHMBLDNRMIGDW-BDQAORGHSA-N |

SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |

Isomeric SMILES |

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Action Mechanism of Escitalopram Hydrobromide on the Serotonin Transporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escitalopram (B1671245), the therapeutically active S-enantiomer of citalopram (B1669093), is a highly selective serotonin (B10506) reuptake inhibitor (SSRI) renowned for its clinical efficacy in the treatment of major depressive disorder and anxiety disorders.[1] Its potent pharmacological activity stems from a unique, dual-action mechanism on the human serotonin transporter (SERT). Beyond its primary role as a competitive inhibitor at the orthosteric serotonin binding site, escitalopram also engages with an allosteric site on the transporter. This allosteric interaction modulates the binding kinetics at the primary site, leading to a more sustained and profound inhibition of serotonin reuptake. This technical guide provides a comprehensive overview of escitalopram's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and signaling pathways.

Core Mechanism of Action: Orthosteric and Allosteric Inhibition of SERT

The principal mechanism of action for escitalopram, like other SSRIs, is the blockade of the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft into the presynaptic neuron.[1] This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

What distinguishes escitalopram is its interaction with two distinct sites on SERT:

-

Orthosteric Site (Primary Binding Site): Escitalopram binds with high affinity to the central, orthosteric binding site of SERT, the same site that binds the endogenous substrate, serotonin.[1] This direct competition physically obstructs the reuptake of serotonin.

-

Allosteric Site (Secondary Binding Site): Escitalopram also binds to a separate allosteric site on SERT.[1][2] This binding event induces a conformational change in the transporter that, in turn, increases the binding affinity and prolongs the residency time of escitalopram at the orthosteric site.[1] This allosteric modulation effectively "locks" the drug in place, leading to a more durable inhibition of SERT function compared to SSRIs that only target the orthosteric site. In vitro studies have demonstrated that this allosteric binding decreases escitalopram's own dissociation rate from the orthosteric site.[1]

The R-enantiomer of citalopram, while having a much lower affinity for the orthosteric site, can also bind to the allosteric site and negatively interfere with the binding of escitalopram, which may explain the observed differences in clinical efficacy between escitalopram and racemic citalopram.[1]

Quantitative Pharmacological Data

The binding affinity and selectivity of escitalopram for the serotonin transporter have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Binding Affinities (Ki, nM) of Escitalopram and Other SSRIs for Monoamine Transporters

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |

| Escitalopram | 0.8 - 1.1 | 7,800 | 27,400 | ~7090 - 9750 | ~24909 - 34250 |

| R-Citalopram | ~33 - 44 | - | - | - | - |

| Citalopram (racemic) | ~5 | - | - | - | - |

| Paroxetine | 0.1 - 0.3 | 25 - 50 | 150 - 300 | ~83 - 500 | ~500 - 3000 |

| Sertraline | 0.3 - 0.5 | 20 - 40 | 20 - 30 | ~40 - 133 | ~40 - 100 |

| Fluoxetine | 1.0 - 2.5 | 150 - 300 | 1000 - 2000 | ~60 - 300 | ~400 - 2000 |

Data compiled from multiple sources.[3]

Table 2: In Vivo Serotonin Transporter Occupancy

| Drug | Dose | Time Post-Dose | SERT Occupancy (%) |

| Escitalopram | 10 mg/day | 6 hours | 81.5 ± 5.4 |

| Citalopram | 20 mg/day | 6 hours | 64.0 ± 12.7 |

Data from a SPECT study using [123I]ADAM in healthy subjects after 10 days of treatment. The higher occupancy of SERT by escitalopram compared to an equivalent dose of the S-enantiomer in racemic citalopram supports the hypothesis of an attenuating effect of R-citalopram.

Experimental Protocols

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of escitalopram for the human serotonin transporter (hSERT).

Materials:

-

Cell Line: HEK293 cells stably expressing hSERT.

-

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: Escitalopram hydrobromide.

-

Reference Compound: A known SSRI (e.g., paroxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM paroxetine).

-

96-well microplates, cell harvester, filter mats, liquid scintillation counter, and scintillation cocktail.

Procedure:

-

Cell Membrane Preparation:

-

Culture hSERT-expressing HEK293 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C and resuspend the resulting cell membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membrane preparation + radioligand + assay buffer.

-

Non-specific Binding: Cell membrane preparation + radioligand + non-specific binding control.

-

Competitive Binding: Cell membrane preparation + radioligand + serial dilutions of escitalopram.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding for each concentration of escitalopram.

-

Plot the percentage of specific binding against the logarithm of the escitalopram concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of escitalopram that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

-

In Vitro Serotonin Reuptake Assay using Synaptosomes

This protocol measures the functional inhibition of serotonin reuptake by escitalopram in isolated nerve terminals (synaptosomes).

Materials:

-

Brain Tissue: Freshly dissected brain regions rich in serotonergic terminals (e.g., striatum, hippocampus, or cortex) from a suitable animal model (e.g., rat or mouse).

-

Radiolabeled Serotonin: [³H]5-HT.

-

Test Compound: this compound.

-

Assay Buffer: Krebs-Ringer bicarbonate buffer (or similar physiological buffer), saturated with 95% O₂/5% CO₂.

-

Filtration apparatus, glass fiber filters, liquid scintillation counter, and scintillation cocktail.

Procedure:

-

Synaptosome Preparation:

-

Homogenize the brain tissue in ice-cold assay buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

-

Resuspend the synaptosomal pellet in fresh, oxygenated assay buffer.

-

-

Reuptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of escitalopram or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the reuptake reaction by adding a known concentration of [³H]5-HT.

-

Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold assay buffer.

-

-

Quantification and Data Analysis:

-

Quantify the amount of [³H]5-HT taken up by the synaptosomes by measuring the radioactivity on the filters using a liquid scintillation counter.

-

Determine the non-specific uptake in the presence of a high concentration of a potent SERT inhibitor or by conducting the assay at 0-4°C.

-

Calculate the specific uptake at each escitalopram concentration.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the escitalopram concentration to determine the IC₅₀ value.

-

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol allows for the real-time measurement of extracellular serotonin levels in the brain of a freely moving animal following the administration of escitalopram.

Materials:

-

Animal Model: Rat or mouse.

-

Microdialysis Probes and Guide Cannulae.

-

Stereotaxic Apparatus.

-

Perfusion Pump and Fraction Collector.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for serotonin quantification.

-

Artificial Cerebrospinal Fluid (aCSF).

-

Test Compound: this compound.

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish a stable baseline of extracellular serotonin.

-

Administer escitalopram (e.g., via intraperitoneal or subcutaneous injection).

-

Continue collecting dialysate samples at regular intervals post-administration.

-

-

Sample Analysis and Data Interpretation:

-

Analyze the serotonin concentration in the dialysate samples using HPLC-ED.

-

Express the post-drug serotonin levels as a percentage of the baseline levels.

-

Plot the change in extracellular serotonin concentration over time to visualize the effect of escitalopram.

-

Visualization of Molecular Interactions and Pathways

Signaling Pathway of Serotonergic Neurotransmission and Escitalopram's Action

Caption: Serotonergic synapse showing serotonin synthesis, release, reuptake via SERT, and postsynaptic receptor activation. Escitalopram blocks SERT, increasing synaptic serotonin.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine the Ki of escitalopram for the serotonin transporter.

Logical Relationship of Escitalopram's Dual Binding Mechanism

References

- 1. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Escitalopram - Wikipedia [en.wikipedia.org]

(S)-Citalopram hydrobromide synthesis and stereochemistry

An In-Depth Technical Guide to the Synthesis and Stereochemistry of (S)-Citalopram Hydrobromide

Introduction

Citalopram (B1669093) is a widely recognized antidepressant classified as a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] It is clinically used to treat major depressive disorder, anxiety disorders, and panic disorder.[2][3] The core mechanism of action for citalopram involves blocking the reuptake of the neurotransmitter serotonin (5-hydroxytryptamine; 5-HT) at the serotonin transporter (SERT) in the brain, thereby increasing its extracellular concentration.[4][5]

Citalopram possesses a single chiral center, resulting in the existence of two stereoisomers (enantiomers): (S)-(+)-citalopram and (R)-(-)-citalopram.[2][6] Initially marketed as a racemic mixture (an equal 1:1 blend of both enantiomers), extensive research has demonstrated that the therapeutic efficacy is almost exclusively attributed to the (S)-enantiomer.[3][4][7][8] This discovery led to a "chiral switch," resulting in the development and marketing of the pure (S)-enantiomer, known as Escitalopram (B1671245).[6][7] This guide provides a detailed technical overview of the stereochemical nuances and synthetic pathways for producing (S)-Citalopram Hydrobromide for researchers and professionals in drug development.

Stereochemistry and Pharmacological Significance

The pharmacological activity of citalopram is highly stereoselective. The (S)-enantiomer is a potent inhibitor of serotonin reuptake, whereas the (R)-enantiomer is substantially less active in this regard.[5][9]

-

(S)-Citalopram (Escitalopram): This is the therapeutically active enantiomer, or "eutomer." It is responsible for the desired antidepressant effects of the drug.[5] Studies have shown that (S)-citalopram is approximately 30 times more potent than (R)-citalopram at inhibiting serotonin reuptake.[7][9]

-

(R)-Citalopram: This enantiomer, or "distomer," is not only significantly less potent but may also counteract the therapeutic action of the (S)-enantiomer.[4][6] This antagonistic effect provides a strong rationale for the use of the single-enantiomer formulation to enhance efficacy and potentially reduce side effects.[4][9]

The distinct pharmacological profiles of the enantiomers underscore the importance of stereochemically controlled synthesis to produce enantiopure (S)-Citalopram for clinical use.

Synthetic Strategies for (S)-Citalopram

The industrial production of (S)-Citalopram predominantly relies on two main strategies: the resolution of a racemic intermediate or a direct asymmetric synthesis.

Chiral Resolution of Racemic Diol Intermediate

This is a classical and widely implemented industrial method. The synthesis begins with 5-cyanophthalide (B15270) and involves the formation of a key racemic diol intermediate, which is then resolved to isolate the desired (S)-enantiomer.

Key Steps:

-

Formation of Racemic Diol: 5-cyanophthalide undergoes two successive Grignard reactions. The first is with 4-fluorophenylmagnesium bromide, and the second is with 3-(N,N-dimethylamino)propylmagnesium chloride to produce the racemic diol, 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile.[10][11][12]

-

Diastereomeric Salt Formation: The racemic diol is treated with an enantiomerically pure chiral resolving agent, most commonly (+)-di-p-toluoyltartaric acid (DPTTA).[11][13] This reaction forms two diastereomeric salts which have different physical properties, such as solubility.

-

Separation of Diastereomers: The desired diastereomeric salt of the (S)-diol with (+)-DPTTA is selectively crystallized from a suitable solvent, leaving the other diastereomer in the mother liquor.[13]

-

Liberation of (S)-Diol: The isolated diastereomeric salt is treated with a base to neutralize the tartaric acid derivative and liberate the enantiomerically pure (S)-diol.

-

Cyclization: The purified (S)-diol undergoes a ring-closure reaction to form (S)-Citalopram. This is typically achieved by treating the diol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.[10][11]

Asymmetric Synthesis

Direct asymmetric synthesis aims to create the chiral center with the correct stereochemistry from the outset, avoiding the need for resolution and the loss of 50% of the material as the unwanted enantiomer.

One notable method involves a rhodium-catalyzed asymmetric addition of an arylboroxine to a ketone.[14][15]

Key Steps:

-

Asymmetric Addition: 4-chloro-1-(2,4-dichlorophenyl)butan-1-one is reacted with 4-fluorophenylboroxine in the presence of a rhodium catalyst and a chiral bisphosphorus ligand, such as (R,R,R,R)-WingPhos.[14]

-

Formation of Chiral Alcohol: This reaction produces the key chiral tertiary alcohol intermediate with high enantioselectivity (e.g., 95-99% ee).[14]

-

Subsequent Conversions: The chiral alcohol is then converted through a series of steps, including amination and cyanation, to yield (S)-Citalopram.[14]

While elegant, this method can be limited by the high cost of the rhodium catalyst and chiral ligands, making it potentially less economically viable for large-scale industrial production compared to the resolution pathway.[16]

Final Step: Hydrobromide Salt Formation

To improve the stability and aqueous solubility for pharmaceutical formulation, the (S)-Citalopram free base (which is an oil) is converted into a stable, crystalline salt.[1][2] The hydrobromide salt is a common and approved form.

Process:

-

The purified (S)-Citalopram free base is dissolved in a suitable organic solvent, such as isopropanol (B130326) or acetone (B3395972).[17][18]

-

A solution of hydrogen bromide (HBr), often as a 48% aqueous solution or a solution in acetic acid, is added to the mixture.[17][19]

-

The (S)-Citalopram hydrobromide salt precipitates from the solution.

-

The crystalline solid is isolated by filtration, washed, and dried to yield the final active pharmaceutical ingredient (API).[17][18]

Data Summary

The following tables summarize quantitative data from various synthetic approaches reported in the literature.

Table 1: Asymmetric Synthesis of Chiral Alcohol Intermediate [14]

| Catalyst/Ligand | Substrate Scale | Yield (%) | Enantiomeric Excess (ee %) |

|---|

| [Rh(C2H4)2Cl]2 / WingPhos | 4.0 mmol | 70 | >99 |

Table 2: Cyclization of (S)-Diol to (S)-Citalopram [10]

| Reagents | Temperature (°C) | Chiral Purity (%) | Chromatographic Purity (%) |

|---|

| Methanesulfonyl chloride, Triethylamine | -10 to -5 | 99.12 | 98.42 |

Table 3: Chiral Resolution and Separation

| Method | Resolving Agent | Key Outcome | Reference |

|---|---|---|---|

| Fractional Crystallization | (+)-Di-p-toluoyltartaric acid | Isolation of (S)-diol diastereomeric salt | [11][13] |

| HPLC | Chiral Stationary Phase (e.g., Chiralcel OJ-H) | Baseline separation of enantiomers (Rs = 2.09) | [20] |

| Chemo-enzymatic | Lipase-catalyzed resolution | Inversion of unwanted (R)-diol to (S)-citalopram (91% ee) |[21] |

Experimental Protocols

Protocol 1: Synthesis of Racemic Diol from 5-Cyanophthalide[11][12]

-

Grignard Reagent 1 Preparation: In a dry reaction flask under a nitrogen atmosphere, add magnesium turnings to tetrahydrofuran (B95107) (THF). Slowly add a solution of 4-fluorobromobenzene in THF to initiate the formation of 4-fluorophenylmagnesium bromide.

-

First Grignard Reaction: Cool the flask containing 5-cyanophthalide dissolved in THF to approximately -5°C. Slowly add the prepared 4-fluorophenylmagnesium bromide solution over several hours while maintaining the low temperature.

-

Second Grignard Reaction: To the same reaction mixture, slowly add a solution of 3-(dimethylamino)propylmagnesium chloride (Grignard Reagent 2) over 2-3 hours, again maintaining a temperature of -5°C.

-

Quenching and Work-up: After the reaction is complete, quench the mixture by slowly adding an aqueous solution of an ammonium (B1175870) salt (e.g., ammonium chloride). Extract the product into an organic solvent (e.g., dichloromethane).

-

Isolation: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude racemic diol.

Protocol 2: Resolution of Diol and Cyclization to (S)-Citalopram[10][11][13]

-

Salt Formation: Dissolve the crude racemic diol in a suitable solvent such as acetone or methanol. Add a solution of (+)-di-p-toluoyltartaric acid in the same solvent.

-

Crystallization: Stir the mixture to allow for the selective precipitation of the (+)-DPTTA salt of the (S)-diol. The progress can be monitored by observing the optical rotation of the mother liquor.

-

Isolation of Salt: Filter the precipitated solid and wash with a small amount of cold solvent to isolate the diastereomerically pure salt.

-

Liberation of (S)-Diol: Suspend the isolated salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., sodium hydroxide (B78521) solution) until the pH is alkaline (pH ~10) to neutralize the acid and liberate the free (S)-diol into the organic layer. Separate the layers and concentrate the organic phase.

-

Cyclization: Dissolve the purified (S)-diol in dichloromethane (B109758) and cool the solution to between -10°C and -5°C under a nitrogen atmosphere. Add triethylamine, followed by the slow, dropwise addition of methanesulfonyl chloride over 3 hours.

-

Work-up and Isolation: Monitor the reaction by HPLC. Upon completion, wash the reaction mixture with a dilute aqueous base followed by water. Distill the solvent under vacuum to yield the (S)-Citalopram free base as an oil.

Protocol 3: Preparation of (S)-Citalopram Hydrobromide[17][18]

-

Dissolution: Dissolve the (S)-Citalopram base oil (1 part by weight) in isopropanol (approx. 3-4 parts by volume).

-

Acidification: Stir the solution at room temperature and add 48% aqueous hydrobromic acid dropwise until the pH of the mixture is acidic.

-

Crystallization: Cool the mixture to 0°C and continue stirring for several hours (8-10 hours) to facilitate complete crystallization of the hydrobromide salt.

-

Isolation and Purification: Filter the solid product. To achieve high purity, the wet solid can be recrystallized by dissolving it in a warm mixture of isopropanol and water, followed by cooling to 0°C to re-precipitate the purified product.

-

Drying: Dry the final crystalline solid under vacuum at approximately 60°C to yield highly pure (S)-Citalopram hydrobromide.

Conclusion

The synthesis of (S)-Citalopram hydrobromide is a prime example of the critical role of stereochemistry in modern drug development. The pharmacological superiority of the (S)-enantiomer over its (R)-counterpart necessitates stereoselective synthetic methods to ensure the production of a safe and effective therapeutic agent. While both chiral resolution and asymmetric synthesis pathways are viable, the resolution of the racemic diol intermediate remains a robust and economically favorable method for large-scale industrial production. The detailed protocols and data presented in this guide offer a comprehensive technical resource for scientists and researchers engaged in the synthesis and development of this important antidepressant.

References

- 1. US20040167209A1 - Escitalopram hydrobromide and a method for the preparation thereof - Google Patents [patents.google.com]

- 2. Citalopram - Wikipedia [en.wikipedia.org]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. Escitalopram – Chiralpedia [chiralpedia.com]

- 6. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]

- 11. Process For The Preparation Of Escitalopram [quickcompany.in]

- 12. patents.justia.com [patents.justia.com]

- 13. WO2008142379A2 - Process for the preparation of escitalopram via desmethylcitalopram, optical resolution and methylation of the s-isomer - Google Patents [patents.google.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. nsfc.gov.cn [nsfc.gov.cn]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US20060293530A1 - Process for the manufacture of citalopram hydrobromide - Google Patents [patents.google.com]

- 18. WO2004094399A1 - An improved process for the preparation of citalopram hydrobromide - Google Patents [patents.google.com]

- 19. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 20. researchgate.net [researchgate.net]

- 21. Chemo-enzymatic asymmetric synthesis of S-citalopram by lipase-catalyzed cyclic resolution and stereoinversion of quaternary stereogenic center - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Escitalopram Hydrobromide: A Technical Guide

Introduction

Escitalopram (B1671245), the (S)-enantiomer of the racemic selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram, is a widely prescribed antidepressant for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD).[1][2] As the most selective SSRI available, its pharmacological activity is primarily attributed to the S-enantiomer.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of escitalopram hydrobromide, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical efficacy, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Escitalopram's primary mechanism of action is the potent and highly selective inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[5][6] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1][7]

A unique characteristic of escitalopram is its dual-site binding to the SERT. It binds with high affinity to the primary (orthosteric) site, which directly blocks serotonin reuptake.[8][9] Additionally, it binds to a distinct allosteric site on the transporter.[1][8] This allosteric binding modulates the activity at the primary site, stabilizing the binding of escitalopram and prolonging its inhibitory effect on serotonin reuptake.[9][10] The R-enantiomer of citalopram, while having a much lower affinity for the primary site, can bind to the allosteric site and antagonize the binding of escitalopram, which may explain why escitalopram is more effective than its racemic parent compound, citalopram.[4][8][11]

Pharmacodynamics

The pharmacodynamic profile of escitalopram is characterized by its high affinity and selectivity for the human serotonin transporter (hSERT).

Receptor and Transporter Binding Profile

Escitalopram exhibits minimal affinity for other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), as well as for a wide range of other neurotransmitter receptors.[1][5] This high selectivity is believed to contribute to its favorable side-effect profile compared to less-selective antidepressants.[1]

Table 1: In Vitro Transporter and Receptor Binding Affinities of Escitalopram

| Site | Ki (nM) | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | 0.8 - 1.1 | [1][12] |

| Norepinephrine Transporter (NET) | 7,800 | [1] |

| Dopamine Transporter (DAT) | 27,400 | [1] |

| 5-HT1A Receptor | >1,000 | [1] |

| 5-HT2A Receptor | >1,000 | [1] |

| α1-Adrenergic Receptor | 3,900 | [1] |

| Histamine H1 Receptor | 2,000 | [1] |

| Muscarinic ACh Receptor (mACh) | 1,240 | [1] |

| hERG Channel (IC50) | 2,600 |[1] |

Pharmacokinetics

The pharmacokinetic properties of escitalopram are linear and dose-proportional within the typical clinical dose range of 10 to 30 mg/day.[5][13]

Table 2: Key Pharmacokinetic Parameters of Escitalopram in Adults

| Parameter | Value | Reference |

|---|---|---|

| Absorption | ||

| Bioavailability | ~80% | [1][5] |

| Time to Peak Plasma Conc. (Tmax) | ~3-5 hours | [13][14] |

| Effect of Food | Not significant | [13][14] |

| Distribution | ||

| Volume of Distribution (Vd) | ~12 L/kg | [5][13] |

| Plasma Protein Binding | ~56% | [13][14] |

| Metabolism | ||

| Primary Pathway | Hepatic N-demethylation | [5][13] |

| Key CYP Isozymes | CYP2C19, CYP3A4, CYP2D6 | [13][14] |

| Active Metabolites | S-desmethylcitalopram (S-DCT), S-didesmethylcitalopram (S-DDCT) | [5][13] |

| Elimination | ||

| Elimination Half-life (t½) | 27-33 hours | [5][13] |

| Oral Clearance | ~600 mL/min | [5] |

| Excretion | ~8% as unchanged escitalopram and ~10% as S-DCT in urine |[5] |

Metabolism: Escitalopram is extensively metabolized in the liver to its primary metabolites, S-DCT and S-DDCT.[13] These metabolites are significantly less potent inhibitors of serotonin reuptake and do not contribute meaningfully to the overall therapeutic effect of escitalopram.[5][14] The metabolism is primarily mediated by CYP2C19, with contributions from CYP3A4 and CYP2D6.[13][14] Escitalopram itself is a weak inhibitor of CYP2D6.[1]

Special Populations: In elderly subjects (>65 years), the area under the curve (AUC) and elimination half-life of escitalopram are increased by approximately 50%, necessitating a lower recommended dose.[5]

Clinical Pharmacology

Clinical Efficacy

Escitalopram has demonstrated robust efficacy in the treatment of MDD in numerous randomized, controlled clinical trials. It is superior to placebo and has shown comparable or superior efficacy to other SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][15][16]

Table 3: Summary of Efficacy Data in Major Depressive Disorder (MDD)

| Comparison | Outcome Measure | Result | Reference |

|---|---|---|---|

| Escitalopram vs. Placebo (8 weeks) | Change in MADRS Score | -16.3 (Escitalopram) vs. -13.6 (Placebo) | [15] |

| Escitalopram Monotherapy (Pooled Analysis) | Response Rate (≥50% HAMD17 reduction) | 68.4% | [17] |

| Escitalopram Monotherapy (Pooled Analysis) | Remission Rate (HAMD17 score ≤7) | 46.4% | [17] |

| Escitalopram vs. Other SSRIs (Meta-analysis) | Mean difference in MADRS score | 1.07 points in favor of escitalopram | [3] |

| Escitalopram vs. Other SSRIs (Meta-analysis) | Odds Ratio for Response | 1.29 in favor of escitalopram | [3] |

| Escitalopram vs. Other SSRIs (Meta-analysis) | Odds Ratio for Remission | 1.21 in favor of escitalopram | [3] |

| Escitalopram vs. Placebo (Relapse Prevention) | Relapse Rate | 9% (Escitalopram) vs. 33% (Placebo) |[15] |

MADRS: Montgomery–Åsberg Depression Rating Scale; HAMD17: 17-item Hamilton Depression Rating Scale.

Safety and Tolerability

Escitalopram is generally well-tolerated.[18] The most common adverse events are typically mild and transient.[13][18]

-

Common Adverse Events (>5% incidence): Nausea, insomnia, ejaculation disorder, diarrhea, somnolence, increased sweating, fatigue, and dry mouth.[13][18]

-

Drug-Drug Interactions: Caution is advised when co-administering escitalopram with other serotonergic agents (e.g., MAOIs, triptans, St. John's Wort) due to the risk of serotonin syndrome.[1][19] There is also an increased risk of bleeding when combined with NSAIDs, aspirin, or other anticoagulants.[19][20]

-

QT Interval Prolongation: Escitalopram is associated with a mild, dose-dependent prolongation of the QT interval.[1] While the risk is considered low at therapeutic doses, caution is warranted in patients with pre-existing QT prolongation or those taking other QT-prolonging medications.[1]

Key Experimental Protocols

The characterization of escitalopram's pharmacological profile relies on a suite of standardized in vitro and in vivo assays.

Protocol: Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity (Ki) of a test compound for the serotonin transporter.

-

Preparation of Membranes: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transfected to express the human serotonin transporter (hSERT). The cells are cultured, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended and stored at -80°C.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand for SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55) at a fixed concentration.

-

Competition Assay: A range of concentrations of the test compound (escitalopram) is added to compete with the radioligand for binding to the SERT.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., paroxetine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Microdialysis for Extracellular Serotonin Measurement

This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[7][21]

-

Surgical Procedure: A laboratory animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region such as the prefrontal cortex or hippocampus.[21] The animal is allowed to recover for 48-72 hours.[7]

-

Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[7]

-

Sample Collection: The perfusate (dialysate), which contains molecules that have diffused from the extracellular fluid across the probe's semipermeable membrane, is collected at regular intervals (e.g., every 20 minutes).[21]

-

Baseline and Drug Administration: Several baseline samples are collected to establish the basal level of extracellular serotonin. Escitalopram is then administered (e.g., via subcutaneous or intraperitoneal injection), and sample collection continues to monitor the drug-induced changes in serotonin levels.[7]

-

Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for measuring monoamines.[21][22]

-

Data Analysis: The results are typically expressed as a percentage change from the baseline serotonin concentration over time.

Conclusion

This compound is a highly selective and potent serotonin reuptake inhibitor with a unique dual-binding mechanism at the SERT. Its favorable pharmacokinetic profile, characterized by a long half-life suitable for once-daily dosing and a low potential for protein-binding-related drug interactions, complements its specific pharmacodynamic action. Clinical data robustly support its efficacy and general tolerability in the treatment of major depressive disorder. The combination of high selectivity, a unique allosteric mechanism of action, and a well-characterized clinical profile establishes escitalopram as a cornerstone in psychopharmacology.

References

- 1. Escitalopram - Wikipedia [en.wikipedia.org]

- 2. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficacy of escitalopram in the treatment of major depressive disorder compared with conventional selective serotonin reuptake inhibitors and venlafaxine XR: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Escitalopram: a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. All about escitalopram [human.health]

- 7. benchchem.com [benchchem.com]

- 8. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine [pubmed.ncbi.nlm.nih.gov]

- 13. Escitalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Escitalopram for the management of major depressive disorder: a review of its efficacy, safety, and patient acceptability. - Post - Medbullets Step 2/3 [step2.medbullets.com]

- 17. Efficacy of escitalopram monotherapy in the treatment of major depressive disorder: A pooled analysis of 4 Chinese clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 7 Escitalopram (Lexapro) Interactions You Should Know About - GoodRx [goodrx.com]

- 20. Escitalopram interactions: Other medications, alcohol, and more [medicalnewstoday.com]

- 21. benchchem.com [benchchem.com]

- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Allosteric Binding of Escitalopram Hydrobromide to the Serotonin Transporter (SERT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) transporter (SERT), a key regulator of serotonergic neurotransmission, is the primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). Escitalopram (B1671245), the S-enantiomer of citalopram, is a highly potent and selective SSRI. A significant body of research has revealed that in addition to its well-characterized binding at the orthosteric (primary) serotonin binding site, escitalopram also binds to an allosteric site on SERT.[1][2][3] This allosteric interaction modulates the binding and inhibitory activity of escitalopram at the primary site, contributing to its unique pharmacological profile and clinical efficacy.[2][3] This technical guide provides a comprehensive overview of the allosteric binding of escitalopram to SERT, detailing the structural basis, molecular mechanisms, quantitative binding data, and the experimental protocols used to elucidate these interactions.

Structural Basis of the Allosteric Binding Site

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in identifying and characterizing the allosteric binding site of escitalopram on the human serotonin transporter (hSERT).[4][5][6]

These studies have revealed that the allosteric site is located at the periphery of the extracellular vestibule of the transporter.[4][5][7] It is spatially distinct from the orthosteric binding site, which is situated deeper within the transmembrane domain core.[4] The allosteric site is formed by residues from several transmembrane helices (TMs) and extracellular loops (ELs), including TMs 1, 6, 10, and 11, as well as ELs 4 and 6.[4][7]

The binding of a second molecule of (S)-citalopram to this allosteric site has been visualized in crystal structures, confirming its existence and location.[4] This structural information provides a blueprint for understanding how allosteric modulators can influence transporter function from a distance.

Molecular Mechanism of Allosteric Modulation

The binding of escitalopram to the allosteric site on SERT does not directly inhibit serotonin reuptake.[2] Instead, it modulates the properties of the orthosteric binding site through a conformational coupling mechanism.[8] The primary effect of allosteric binding is a significant reduction in the dissociation rate of escitalopram from the orthosteric site.[2] This "trapping" effect prolongs the inhibitory action of the drug on serotonin transport.

Molecular dynamics simulations have suggested that the binding of escitalopram to the allosteric site induces conformational changes that are transmitted to the orthosteric site.[8] This allosteric communication is thought to involve a network of interacting residues that connect the two sites. One proposed mechanism involves the stabilization of an outward-open conformation of the transporter, which sterically hinders the unbinding of the ligand from the central site.[4][5]

The R-enantiomer of citalopram, R-citalopram, also binds to the allosteric site and can antagonize the effects of escitalopram.[2][3] This suggests a complex interplay between different ligands at the allosteric site and their subsequent impact on orthosteric ligand binding and transporter function.

Quantitative Data on Ligand Binding to SERT

The following tables summarize the quantitative data for the binding of escitalopram and other relevant ligands to the orthosteric and allosteric sites of the serotonin transporter.

| Ligand | Receptor/Transporter | Assay Type | Ki (nM) | Reference |

| Escitalopram | Human SERT | Radioligand Binding | 1.1 | [9] |

| R-citalopram | Human SERT | Radioligand Binding | ~44 | [9] |

| Paroxetine | Human SERT | Radioligand Binding | 0.1 | [10] |

| Sertraline | Human SERT | Radioligand Binding | 0.41 | [10] |

| Fluoxetine | Human SERT | Radioligand Binding | 2.8 | [10] |

Table 1: Orthosteric Site Binding Affinities (Ki) of various SSRIs for the Human Serotonin Transporter.

| Ligand | Parameter | Value (µM) | Reference |

| (S)-citalopram | EC50 | 3.6 ± 0.4 | [11] |

| (R)-citalopram | EC50 | 19.4 ± 2.3 | [11] |

| Sertraline | EC50 | >10 | [11] |

| Paroxetine | EC50 | >10 | [11] |

| Serotonin | EC50 | ~10 | [11] |

Table 2: Allosteric Modulation of [3H]S-citalopram Dissociation from hSERT (EC50 values).

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of ligands for their target receptors.

Objective: To determine the binding affinity (Ki) of unlabeled ligands for SERT by measuring their ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 or COS-7 cells stably expressing human SERT

-

Cell membrane preparations from these cells

-

Radioligand (e.g., --INVALID-LINK---citalopram)

-

Unlabeled competitor ligands (e.g., escitalopram, R-citalopram)

-

Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture and harvest cells expressing hSERT.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of radioligand to each well.

-

Add increasing concentrations of the unlabeled competitor ligand to different wells.

-

To determine non-specific binding, add a high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine) to a set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor ligand concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to identify specific amino acid residues that are critical for ligand binding and allosteric modulation.

Objective: To introduce specific point mutations into the SERT gene to assess the impact of individual amino acid changes on escitalopram's allosteric binding.

Materials:

-

Plasmid DNA containing the wild-type hSERT cDNA

-

Mutagenic oligonucleotide primers containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

-

DNA sequencing reagents

Protocol:

-

Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.[12]

-

Mutagenesis PCR:

-

Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.

-

Perform thermal cycling (typically 12-18 cycles) to amplify the entire plasmid containing the desired mutation. This is a linear amplification process.

-

-

DpnI Digestion:

-

Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) template DNA, which was isolated from a methylation-competent E. coli strain. The newly synthesized mutant DNA is unmethylated and remains intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on a selective agar (B569324) medium and incubate overnight.

-

-

Verification:

-

Isolate plasmid DNA from several resulting colonies.

-

Sequence the entire SERT gene in the isolated plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

-

Functional Analysis:

-

Transfect the mutated SERT construct into a suitable cell line (e.g., HEK293 or COS-7).

-

Perform radioligand binding assays or functional uptake assays to assess the impact of the mutation on ligand binding and transporter function.

-

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of proteins, revealing the precise atomic interactions between the protein and its ligands.

Objective: To determine the atomic structure of the hSERT-escitalopram complex to visualize the orthosteric and allosteric binding sites.

Protocol:

-

Protein Expression and Purification:

-

Express a thermostabilized variant of hSERT (e.g., ts2 or ts3 constructs with specific mutations to improve stability) in a suitable expression system, such as baculovirus-infected insect cells or mammalian cells.[4]

-

Solubilize the transporter from the cell membranes using a mild detergent.

-

Purify the SERT protein using affinity chromatography, often in complex with a Fab fragment that aids in crystallization.[4]

-

-

Crystallization:

-

Incubate the purified SERT-Fab complex with a saturating concentration of (S)-citalopram.

-

Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-freeze them in liquid nitrogen.

-

Expose the crystals to a high-intensity X-ray beam at a synchrotron source.

-

Collect diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using molecular replacement, using a known structure of a homologous protein as a search model.

-

Build an atomic model of the SERT-escitalopram complex into the resulting electron density map.

-

Refine the atomic model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

-

Structural Analysis:

-

Analyze the final refined structure to identify the location of the bound escitalopram molecules at both the orthosteric and allosteric sites.

-

Examine the specific protein-ligand interactions, including hydrogen bonds, salt bridges, and hydrophobic contacts.

-

Visualizations of Key Concepts and Workflows

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray structures and mechanism of the human serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ClinPGx [clinpgx.org]

- 10. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Site-Directed Mutagenesis [protocols.io]

An In-depth Technical Guide to the Solubility and Stability Properties of Escitalopram Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of escitalopram (B1671245) hydrobromide, focusing on its solubility and stability. The information presented herein is essential for formulation development, analytical method development, and ensuring the quality, safety, and efficacy of pharmaceutical products containing escitalopram.

Core Physicochemical Properties

Escitalopram, the (S)-enantiomer of citalopram (B1669093), is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and anxiety disorders.[1][2] It is the therapeutically active isomer of citalopram and is approximately twice as potent.[1] The hydrobromide salt of escitalopram is a fine, white to slightly yellow powder.[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Escitalopram is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[3]

Aqueous Solubility

Escitalopram hydrobromide is sparingly soluble in water.[2][4] Its aqueous solubility is pH-dependent. The pKa of the amine moiety of escitalopram is approximately 9.8, meaning it will exist predominantly in its ionized, more soluble form at acidic pH values.[2]

Table 1: Aqueous Solubility of Escitalopram Oxalate (B1200264) at Ambient Temperature

| Solvent | Initial pH | Final pH | Solubility (mg/mL) |

| Water | 6.42 | 2.94 | > 10 |

| 0.1N HCl | 1.10 | 1.32 | > 10 |

| 0.01N HCl | 2.13 | 2.19 | > 10 |

| Simulated Gastric Fluid (SGF) | 1.55 | 1.65 | > 10 |

| pH 2.5 Buffer | 2.50 | 2.55 | > 10 |

| pH 4.5 Buffer | 4.50 | 4.52 | > 10 |

| pH 6.8 Buffer | 6.80 | 6.78 | > 10 |

| pH 7.5 Buffer | 7.50 | 7.45 | > 10 |

Data adapted from a product monograph for Escitalopram Oxalate tablets. While this data is for the oxalate salt, it provides a strong indication of the pH-dependent solubility profile of escitalopram due to the common active moiety.[5]

Solubility in Organic Solvents

This compound exhibits solubility in various organic solvents, which is crucial for the preparation of stock solutions for analytical purposes and in non-aqueous formulation development.

Table 2: Solubility of Citalopram Hydrobromide and Escitalopram in Organic Solvents

| Compound | Solvent | Solubility (approx. mg/mL) |

| Citalopram Hydrobromide | Ethanol | 1 |

| Citalopram Hydrobromide | DMSO | 30 |

| Citalopram Hydrobromide | Dimethyl Formamide | 30 |

| Escitalopram | DMSO | 33 |

| Escitalopram | Dimethyl Formamide | 25 |

Data for citalopram hydrobromide is often used as a surrogate for initial assessments of this compound due to their structural similarity.[6][7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[8][9]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., purified water, buffers of different pH, organic solvents)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be visually apparent.

-

Place the containers in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[10]

-

After agitation, allow the samples to stand to permit the undissolved solid to settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of escitalopram in the diluted filtrate using a validated analytical method.

-

Perform the experiment in triplicate to ensure the reliability of the results.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurotradesl.com [eurotradesl.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. who.int [who.int]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Journey of an Enantiomer: A Technical Guide to the Discovery and Development of Escitalopram as a Selective Serotonin Reuptake Inhibitor

Foreword: The treatment of major depressive disorder was revolutionized by the advent of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). Among these, escitalopram (B1671245) stands out for its high selectivity and efficacy. This technical guide provides an in-depth exploration of the discovery and development of escitalopram, from its origins as a component of a racemic mixture to its establishment as a refined therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical, pharmacological, and clinical attributes of escitalopram.

From Racemate to a Single Isomer: The Genesis of Escitalopram

Escitalopram is the (S)-enantiomer of the earlier developed SSRI, citalopram (B1669093).[1][2][3] Citalopram is a racemic mixture, meaning it contains equal parts of two enantiomers, (S)-citalopram and (R)-citalopram, which are non-superimposable mirror images of each other.[3] The development of escitalopram was driven by the understanding that the therapeutic activity of citalopram resided almost exclusively in the (S)-enantiomer.[4][5] This strategic "chiral switch" aimed to produce a more potent and potentially better-tolerated antidepressant by isolating the active isomer.[6]

The development, a collaboration between Lundbeck and Forest Laboratories, was initiated in the summer of 1997, and a New Drug Application was submitted to the FDA in March 2001.[7] The extensive prior experience with citalopram allowed for a relatively rapid development timeline of 3.5 years.[7] Escitalopram received FDA approval for major depression in August 2002.[7]

Stereoselective Synthesis

The industrial synthesis of escitalopram requires a method to isolate the desired (S)-enantiomer from the (R)-enantiomer. A common approach involves the resolution of a racemic intermediate, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, often referred to as the "diol."[8]

One patented method involves the following key steps:

-

Diastereomeric Salt Formation: The racemic diol is reacted with an enantiomerically pure chiral acid, such as (+)-di-p-toluoyltartaric acid. This reaction forms two diastereomeric salts, which have different physical properties.

-

Fractional Crystallization: Due to their different solubilities, the diastereomeric salts can be separated by fractional crystallization. The salt containing the (S)-diol is selectively precipitated.

-

Liberation of the (S)-diol: The purified diastereomeric salt is treated with a base to liberate the enantiomerically pure (S)-diol.

-

Cyclization: The (S)-diol is then cyclized to form escitalopram. This can be achieved using a reagent like p-toluenesulfonyl chloride in the presence of a base.[8]

More recent and efficient synthetic routes aim for higher atom economy and stereoselectivity, sometimes employing stereoinvertive cyclization strategies to convert the unwanted (R)-diol byproduct into the desired (S)-citalopram.[3]

Pharmacodynamics: High-Affinity and Selective Interaction with the Serotonin Transporter

The primary mechanism of action of escitalopram is the potent and selective inhibition of the serotonin transporter (SERT).[9][10] SERT is a protein located on the presynaptic neuron that is responsible for the reuptake of serotonin (5-hydroxytryptamine or 5-HT) from the synaptic cleft.[11][12] By blocking this reuptake process, escitalopram increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[9][10][13]

Binding Affinity and Selectivity

Escitalopram is recognized as the most selective SSRI currently available.[1][11] It exhibits high affinity for the human serotonin transporter (hSERT) and significantly lower affinity for other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1] This high selectivity is believed to contribute to its favorable side-effect profile compared to less-selective antidepressants.[1]

Notably, the (S)-enantiomer is significantly more potent than the (R)-enantiomer in binding to SERT.[11][14] In vitro studies have shown that R-citalopram is approximately 30-40 times less potent than escitalopram.[11]

Allosteric Site Binding

Beyond its primary binding site (orthosteric site) on SERT, escitalopram also interacts with an allosteric site on the transporter.[1] This binding to a secondary site is thought to stabilize the binding of escitalopram at the primary site, prolonging the inhibition of serotonin reuptake.[11] The R-enantiomer also binds to this allosteric site but does so in a way that can counteract the effects of the S-enantiomer, potentially reducing the overall efficacy of racemic citalopram.[11][15]

Signaling Pathway of Serotonin Reuptake Inhibition

Preclinical Development

Preclinical studies were crucial in elucidating the pharmacological profile of escitalopram and differentiating it from its R-enantiomer and the racemic citalopram. These studies involved in vitro binding and reuptake assays, as well as in vivo animal models of depression.

In Vitro Studies

Objective: To determine the binding affinity (Ki) of escitalopram and its counterparts to the human serotonin transporter (hSERT).

Experimental Protocol:

-

Membrane Preparation: Membranes from cells expressing hSERT (e.g., HEK293 cells) are prepared.

-

Radioligand: A radiolabeled ligand that binds to SERT, such as [³H]citalopram or [¹²⁵I]RTI-55, is used.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (escitalopram, R-citalopram, or citalopram).

-

Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Table 1: Binding Affinity (Ki) at the Human Serotonin Transporter (hSERT)

| Compound | Ki (nM) | Reference |

| Escitalopram ((S)-citalopram) | 1.1 | [16] |

| R-citalopram | ~33-44 | [16] |

| Citalopram (racemic) | Not specified |

Note: The Ki for racemic citalopram is often not reported in direct comparisons as the focus is on the individual enantiomers.

Objective: To measure the functional potency (IC50) of escitalopram in inhibiting serotonin reuptake.

Experimental Protocol:

-

Preparation: Synaptosomes (isolated nerve terminals) from rat brain tissue or cells expressing hSERT are used.

-

Incubation: The preparations are incubated with varying concentrations of the test compound.

-

Addition of Radiolabeled Serotonin: [³H]5-HT is added to the mixture.

-

Termination of Uptake: After a specific incubation period, the uptake of [³H]5-HT is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [³H]5-HT taken up by the synaptosomes or cells is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is calculated.

In Vivo Studies

Animal models of depression, such as the chronic mild stress model and the conditioned fear stress model, demonstrated that escitalopram produced a greater antidepressant-like effect compared to the same dose of the S-enantiomer administered as part of the racemic citalopram.[11][15] These studies provided early evidence that R-citalopram counteracts the therapeutic effects of escitalopram.[11][15]

Pharmacokinetics

The pharmacokinetic profile of escitalopram is characterized by predictable absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of Escitalopram

| Parameter | Value | Reference |

| Bioavailability | ~80% | [1] |

| Protein Binding | ~56% | [9] |

| Volume of Distribution | ~12 L/kg | [9] |

| Metabolism | Hepatic (CYP2C19, CYP3A4, CYP2D6) | [9][17] |

| Main Metabolites | S-desmethylcitalopram (S-DCT) and S-didesmethylcitalopram (S-DDCT) | [9] |

| Elimination Half-life | 27-33 hours | [9][17] |

| Excretion | Urine | [9] |

Escitalopram is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[9][17] Its major metabolites, S-DCT and S-DDCT, are significantly less potent as serotonin reuptake inhibitors and are not considered to contribute substantially to the overall therapeutic effect.[17] The long half-life of 27-33 hours allows for once-daily dosing.[9][17]

Clinical Development

The clinical development program for escitalopram was designed to establish its efficacy and safety in the treatment of major depressive disorder and other psychiatric conditions.

Clinical Trial Design and Efficacy Measures

Placebo-controlled and active-comparator trials were conducted to evaluate the clinical utility of escitalopram.[18][19] Key efficacy measures used in these trials include:

-

Montgomery-Åsberg Depression Rating Scale (MADRS): A clinician-rated scale to assess the severity of depressive symptoms.[20]

-

Hamilton Anxiety Rating Scale (HAM-A): A clinician-rated scale to measure the severity of anxiety symptoms.[20]

-

Clinical Global Impressions (CGI) scale: A clinician's assessment of the patient's overall improvement.[18]

Clinical Trial Results

Clinical trials have consistently demonstrated the efficacy of escitalopram in the treatment of major depressive disorder.[18][19] Pooled analyses of multiple studies have shown that escitalopram is superior to placebo and at least as effective as other SSRIs and SNRIs.[19]

A key area of investigation has been the comparison between escitalopram and its parent compound, citalopram. Several studies have suggested that escitalopram may have a faster onset of action and superior efficacy compared to citalopram, particularly in severely depressed patients. This is thought to be due to the counteracting effect of the R-enantiomer present in citalopram.

Table 3: Representative Clinical Trial Data for Escitalopram in Major Depressive Disorder

| Study Design | Treatment Groups | Duration | Primary Outcome Measure | Key Findings | Reference |

| Open-label, naturalistic | Escitalopram (10-20 mg/day) | 8 weeks | CGI-I, PGE | 68% response rate on CGI-I; well-tolerated. | [18] |

| Pooled analysis of 4 RCTs | Escitalopram vs. Placebo | 6 weeks | HAMD₁₇ | Escitalopram was effective with an overall response rate of 68.4%. | [19] |

| Open-label | Escitalopram (10-20 mg/day) | 8 weeks | MADRS | Significant reduction in MADRS scores. |

Conclusion

The development of escitalopram represents a successful application of stereochemistry to refine an existing therapeutic agent. By isolating the active (S)-enantiomer of citalopram, a more potent and highly selective SSRI was created. Its unique interaction with both the orthosteric and allosteric sites of the serotonin transporter provides a molecular basis for its clinical efficacy. Extensive preclinical and clinical research has established escitalopram as a first-line treatment for major depressive disorder, offering a favorable balance of efficacy and tolerability for many patients. This in-depth guide has provided a technical overview of the key milestones and scientific principles that underpinned the discovery and development of this important antidepressant.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Escitalopram—translating molecular properties into clinical benefit: reviewing the evidence in major depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Frontiers | Population pharmacokinetics model for escitalopram in Chinese psychiatric patients: effect of CYP2C19 and age [frontiersin.org]

- 5. Escitalopram in clinical practice: results of an open-label trial in a naturalistic setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20050065207A1 - Method for the preparation of escitalopram - Google Patents [patents.google.com]

- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]

- 11. Escitalopram population pharmacokinetics in people living with human immunodeficiency virus and in the psychiatric population: Drug–drug interactions and probability of target attainment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Hamilton Depression Rating Scale and Montgomery-Åsberg Depression Rating Scale: Baked Straight From a Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. netramark.com [netramark.com]

- 18. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Escitalopram Hydrobromide: A Deep Dive into its Crystal Structure and Polymorphism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Escitalopram (B1671245), the S-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), is a widely prescribed medication for the treatment of major depressive disorder and generalized anxiety disorder. The hydrobromide salt of escitalopram is a common active pharmaceutical ingredient (API). A thorough understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is critical for ensuring consistent quality, stability, and bioavailability of the final drug product. This technical guide provides a comprehensive overview of the current knowledge regarding the crystal structure of escitalopram hydrobromide and explores the concept of polymorphism as it pertains to this and other escitalopram salts. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their own investigations.

Introduction to Escitalopram and the Significance of Solid-State Properties

Escitalopram functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft.[1] It is the therapeutically active enantiomer of citalopram, with the R-enantiomer being largely inactive and potentially even counteracting the effects of the S-enantiomer.[1] The solid-state form of an API can have a profound impact on its physicochemical properties. Different crystalline arrangements, or polymorphs, of the same compound can exhibit variations in melting point, solubility, dissolution rate, and stability.[2] These differences can, in turn, affect the drug's bioavailability and therapeutic efficacy. Therefore, comprehensive characterization of the crystal structure and a thorough screening for polymorphs are essential steps in the development of any new drug substance.

Crystal Structure of this compound

It is a common phenomenon for the crystal structure of a pure enantiomer to be closely related to that of its racemate. In the case of the oxalate (B1200264) salts of citalopram, it has been noted that the X-ray powder diffractograms of the racemate and the S-enantiomer are very similar, suggesting they are essentially isostructural.[3] The primary difference is the presence of a crystallographic inversion center in the racemate's crystal lattice, which is absent in the enantiomer's structure.[3] It is therefore highly probable that this compound is isostructural with citalopram hydrobromide.

The crystallographic data for citalopram hydrobromide is summarized in Table 1. The structure is characterized by N–H⋯Br hydrogen bonds, although the crystal energy is primarily dominated by van der Waals forces.[3]

Table 1: Crystallographic Data for Citalopram Hydrobromide

| Parameter | Value |

| Chemical Formula | C₂₀H₂₂BrFN₂O |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 10.76645(6) |

| b (Å) | 33.07086(16) |

| c (Å) | 10.89285(5) |

| β (°) | 90.8518(3) |

| Volume (ų) | 3878.03(4) |

| Z | 8 |

Data sourced from a study on the crystal structure of citalopram hydrobromide.[3]

Polymorphism in Escitalopram Salts

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement.[2] While there is a lack of publicly available data demonstrating the existence of polymorphs for this compound specifically, the phenomenon is well-documented for other salts of escitalopram. This underscores the importance of conducting thorough polymorph screens for any new salt form of this API.

For instance, a public assessment report has mentioned that escitalopram oxalate exists as "Form-I".[4] Furthermore, different crystalline forms of escitalopram gentisate, designated as Form I and Form II, have been characterized by X-ray powder diffraction (XRPD).[5] The characteristic XRPD peaks for these forms are presented in Table 2.

Table 2: Characteristic XRPD Peaks for Escitalopram Gentisate Polymorphs (Degrees 2θ ± 0.2)

| Form I | Form II |

| 12.9 | 10.0 |

| 16.8 | 12.4 |

| 18.3 | 17.3 |

| 19.9 | 20.0 |

| 21.1 | 21.3 |

Data sourced from a patent on new salt and solid state forms of escitalopram.[5]

The existence of polymorphism in other escitalopram salts strongly suggests that this compound could also exhibit this phenomenon under different crystallization conditions. A systematic polymorph screen is therefore a critical step in its development.

Experimental Protocols for Solid-State Characterization

The following sections provide detailed methodologies for the primary analytical techniques used in the characterization of crystalline and polymorphic forms of pharmaceutical solids.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern that is a unique "fingerprint" of the crystalline solid, allowing for the identification of the crystal form and differentiation between polymorphs.

Methodology:

-

Sample Preparation:

-

A small amount of the this compound powder (typically 5-10 mg) is gently ground using a mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects.

-

The powdered sample is then carefully packed into a sample holder, ensuring a flat and level surface.

-

-

Instrument Setup:

-